![molecular formula C5H8N2OS B2761811 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one CAS No. 100185-53-3](/img/structure/B2761811.png)
2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one
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Description
The compound “2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one” is a type of organic compound, likely containing a pyrimidine ring structure. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form a common family of heterocycles .
Synthesis Analysis
While specific synthesis methods for “2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one” were not found, related compounds have been synthesized through various methods. For instance, a therapeutic active Pd (II) complex was designed with a new ligand in good yield . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .Scientific Research Applications
Synthesis and Chemical Properties
Convenient One-Pot Synthesis : A study by Ashok, Holla, and Kumari (2007) highlighted the synthesis of novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety through a multi-component reaction. These compounds demonstrated moderate to excellent antibacterial and antifungal activities, showcasing the chemical versatility and biological potential of derivatives related to 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one Convenient one pot synthesis of some novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing 4-methylthiophenyl moiety and evaluation of their antibacterial and antifungal activities..
Properties and Synthesis of Related Compounds : Hübsch and Pfleiderer (1988) synthesized various substituted dihydro-2-thioxopteridin-4(3H)-ones and 2-(methylthio)pteridin-4(8H)-ones. These compounds exhibited unique chemical properties due to their quinonoid cross-conjugated π-electron system, which is susceptible to nucleophilic additions. This study contributes to understanding the chemical behavior of 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one analogs Pteridines. Part XLII. Synthesis and properties of 8‐substituted 2,4‐dithiolumazines..
Biological Activities and Applications
- Antitumor Potential : The study by Insuasty et al. (2013) reported on the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, derived from 6-amino-2-methylthiopyrimidin-4(3H)-one, with potential antitumor activity. One compound showed remarkable activity against 57 cancer cell lines, indicating the therapeutic potential of 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one derivatives in oncology Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity..
properties
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBYNRXWZKXNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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